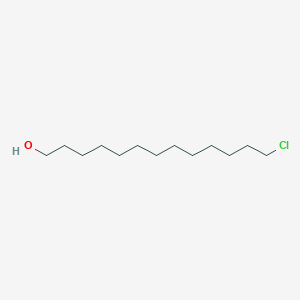
13-Chlorotridecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Chlorotridecan-1-ol is an organic compound with the molecular formula C13H27ClO It is a chlorinated fatty alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a tridecane chain, with a chlorine atom attached to the 13th carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Chlorotridecan-1-ol typically involves the chlorination of tridecan-1-ol. One common method is the reaction of tridecan-1-ol with thionyl chloride (SOCl2) under reflux conditions, which replaces the hydroxyl group with a chlorine atom. The resulting 13-chlorotridecane is then subjected to hydrolysis to introduce the hydroxyl group at the first carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as the use of chlorinating agents like phosphorus trichloride (PCl3) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form tridecan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the chlorine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-1-ol.
Substitution: 13-Azidotridecan-1-ol.
科学的研究の応用
13-Chlorotridecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and lubricants.
Biology: The compound is studied for its potential antimicrobial properties, as chlorinated alcohols are known to exhibit biocidal activity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems, where its hydrophobic chain can facilitate the transport of hydrophilic drugs across cell membranes.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers for polymers.
作用機序
The mechanism of action of 13-Chlorotridecan-1-ol largely depends on its chemical reactivity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with other molecules. The chlorine atom can undergo nucleophilic substitution, making the compound a useful intermediate in organic synthesis. In biological systems, the hydrophobic chain can interact with lipid membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
類似化合物との比較
Tridecan-1-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
13-Bromotridecan-1-ol: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and the types of reactions it undergoes.
13-Iodotridecan-1-ol: Contains an iodine atom, which is more reactive than chlorine and bromine in substitution reactions.
Uniqueness: 13-Chlorotridecan-1-ol is unique due to the presence of the chlorine atom, which provides specific reactivity patterns not seen in its non-halogenated or differently halogenated counterparts. This makes it a valuable compound in synthetic chemistry for introducing chlorine into complex molecules.
特性
CAS番号 |
72848-19-2 |
|---|---|
分子式 |
C13H27ClO |
分子量 |
234.80 g/mol |
IUPAC名 |
13-chlorotridecan-1-ol |
InChI |
InChI=1S/C13H27ClO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2 |
InChIキー |
BVBAOYPDLRGZGB-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCO)CCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


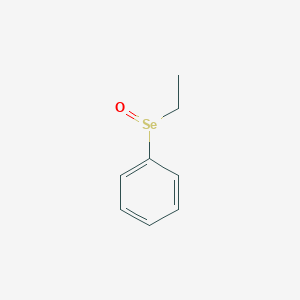
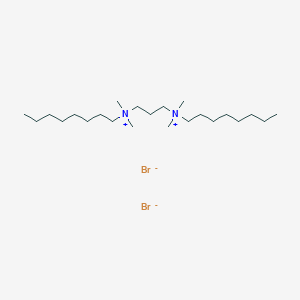
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
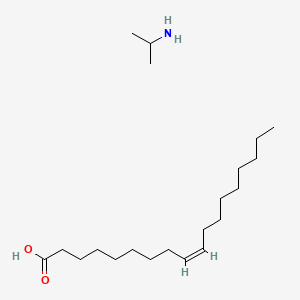
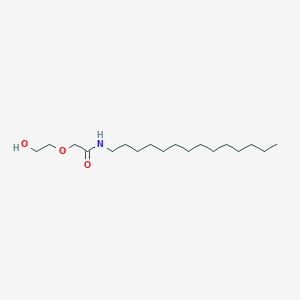

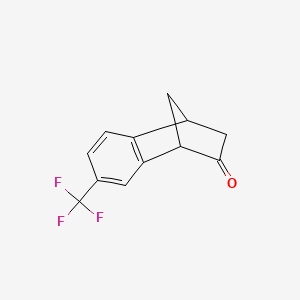
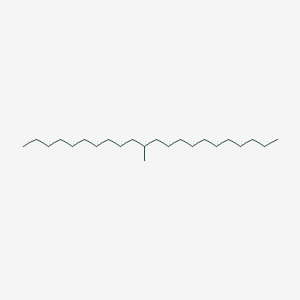
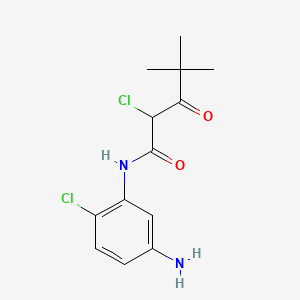
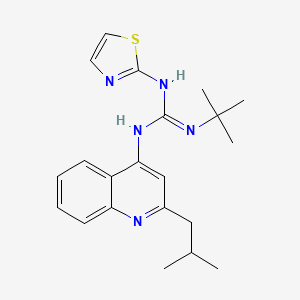
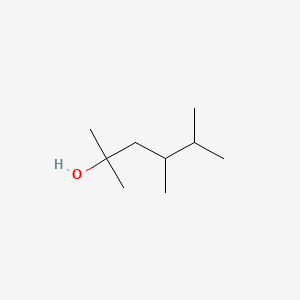
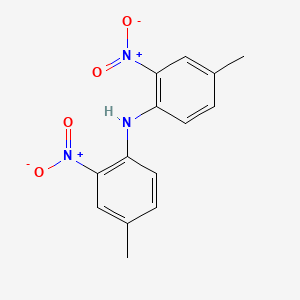

![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
